2,3-Dimethyl-1-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

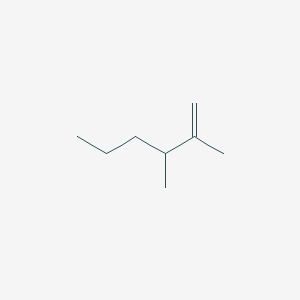

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h8H,2,5-6H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLXQRZPKUFJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871261 | |

| Record name | 2,3-Dimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16746-86-4 | |

| Record name | 2,3-Dimethyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16746-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylhex-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016746864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylhex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic data of 2,3-Dimethyl-1-hexene. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Chemical Structure and Identification

This compound is an unsaturated hydrocarbon with a terminal double bond and two methyl group substituents.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₆

-

Canonical SMILES: C=C(C)C(C)CCC

-

InChI Key: LVLXQRZPKUFJJQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 112.21 g/mol | [2] |

| Density | 0.723 g/cm³ at 20°C | |

| Boiling Point | 111-112 °C at 760 mmHg | |

| Melting Point | -103.01 °C (estimated) | |

| Flash Point | 6.7 °C | |

| Refractive Index | 1.412 at 20°C |

Synthesis of this compound

Two common synthetic routes for the preparation of this compound are the dehydration of the corresponding alcohol and the Wittig reaction.

Dehydration of 2,3-Dimethyl-1-hexanol

This method involves the acid-catalyzed elimination of a water molecule from 2,3-Dimethyl-1-hexanol to form the alkene.[3]

Experimental Protocol (General Procedure): [4][5]

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 2,3-Dimethyl-1-hexanol with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.[4][6]

-

Heating: Heat the mixture to a temperature sufficient to induce dehydration and allow the lower-boiling alkene product to distill over. The distillation temperature should be carefully monitored to prevent co-distillation of the starting alcohol.[4]

-

Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and purify the resulting liquid by fractional distillation to obtain pure this compound.

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes with high regioselectivity.[7][8] For this compound, this would involve the reaction of a phosphorus ylide with a suitable carbonyl compound.

Experimental Protocol (General Procedure): [7][9]

-

Ylide Preparation: Prepare the phosphorus ylide by reacting a suitable phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-butyllithium) in an anhydrous, inert solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Reaction with Carbonyl: Add the corresponding ketone, 2-methyl-3-pentanone, to the ylide solution at a low temperature (e.g., 0 °C or -78 °C).

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or hexanes). Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.65 | s | 2H | =CH₂ |

| ~2.0 - 2.2 | m | 1H | -CH(CH₃)- |

| ~1.65 | s | 3H | =C(CH₃)- |

| ~1.2 - 1.4 | m | 2H | -CH₂-CH₃ |

| ~0.95 | d | 3H | -CH(CH₃)- |

| ~0.85 | t | 3H | -CH₂-CH₃ |

Data is estimated based on typical values for similar structures and may vary depending on the solvent and instrument.[10]

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~150 | =C(CH₃)- |

| ~108 | =CH₂ |

| ~45 | -CH(CH₃)- |

| ~30 | -CH₂-CH₃ |

| ~20 | =C(CH₃)- |

| ~18 | -CH(CH₃)- |

| ~14 | -CH₂-CH₃ |

Data is estimated based on typical values for similar structures and may vary depending on the solvent and instrument.[11]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2960, 2870 | Strong | C-H stretch (sp³) |

| ~1650 | Medium | C=C stretch |

| ~1460 | Medium | C-H bend (CH₃, CH₂) |

| ~890 | Strong | =C-H bend (out-of-plane) |

Data is based on typical values for terminal alkenes.[12]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 112 | Low | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M - CH₃]⁺ |

| 83 | Moderate | [M - C₂H₅]⁺ |

| 69 | High | [M - C₃H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

The fragmentation pattern is characterized by the loss of alkyl radicals, with the most stable carbocation fragments being the most abundant.[2]

Visualizations

Synthesis Workflow: Dehydration of 2,3-Dimethyl-1-hexanol

Caption: Synthesis of this compound via alcohol dehydration.

References

- 1. This compound(16746-86-4) 1H NMR [m.chemicalbook.com]

- 2. 2,3-Dimethylhex-1-ene | C8H16 | CID 86061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 4. cerritos.edu [cerritos.edu]

- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

Technical Guide: Physical Properties of 2,3-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dimethyl-1-hexene (CAS No. 16746-86-4). The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical and Chemical Properties

This compound is a colorless liquid and a member of the alkene family of hydrocarbons.[1] Its unsaturated nature, stemming from the carbon-carbon double bond, dictates its reactivity and physical characteristics. It is generally considered a nonpolar compound.[2]

Quantitative Data Summary

The physical properties of this compound have been determined and are summarized in the table below. Data from various sources are included to provide a comprehensive view.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ | [3][4][5] |

| Molecular Weight | 112.21 g/mol | [4][6] |

| Density | 0.719 g/cm³ | [1][3] |

| 0.7172 g/mL | [4] | |

| 0.723 g/mL | [5] | |

| Boiling Point | 112.1 °C at 760 mmHg | [1][3] |

| 111 °C | [5][7] | |

| 120.2 °C (estimate) | [4] | |

| Melting Point | -103.01 °C (estimate) | [1][3][4] |

| Refractive Index | 1.4089 | [3][4] |

| 1.41 | [1] | |

| 1.412 | [5] | |

| Flash Point | 6.7 °C | [1][3][4] |

| Vapor Pressure | 26.1 mmHg at 25 °C | [1][3][4] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | [2][8] |

| LogP (Octanol/Water Partition Coefficient) | 2.99870 | [3] |

| XLogP3 | 3.9 | [3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid hydrocarbons like this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] A common laboratory method for small sample volumes is the micro boiling point determination.[1][2]

Apparatus:

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.[10]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath.

-

The bath is heated gently, causing a stream of bubbles to emerge from the open end of the capillary tube as the air inside expands.

-

Heating continues until a rapid and continuous stream of bubbles is observed, indicating the liquid's vapor has displaced the air in the capillary.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3] This signifies that the vapor pressure of the liquid is equal to the atmospheric pressure.

Determination of Density

The density of a liquid can be determined using several methods. The Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052) is a precise and widely used technique.[5]

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Syringe or automated sampler for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

The digital density meter is calibrated using two reference standards, typically dry air and distilled water, at a known temperature.

-

The measuring cell (the U-tube) is cleaned and dried thoroughly.

-

The this compound sample is introduced into the U-tube, ensuring no air bubbles are present.[5] This can be done manually with a syringe or via an automated system.

-

The U-tube is brought to the desired measurement temperature (e.g., 20 °C or 25 °C).

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is calculated by the instrument's software based on the measured oscillation period and the calibration constants. The principle is that the oscillation period is directly related to the mass (and therefore density) of the liquid in the constant-volume U-tube.[11][12]

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used. The Abbe refractometer is a common instrument for this measurement.[7][13]

Apparatus:

-

Abbe Refractometer

-

Monochromatic light source (typically a sodium D-line at 589 nm)

-

Constant temperature water bath to circulate through the refractometer prisms

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

The prism surfaces are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the lower prism.[14]

-

The two prisms are closed and clamped together, spreading the liquid into a thin film.

-

The instrument's light source is switched on, and the user looks through the eyepiece.

-

The control knobs are adjusted to bring the boundary line between the light and dark fields into sharp focus and to eliminate any color dispersion.

-

The boundary line is precisely aligned with the crosshairs in the eyepiece.

-

The refractive index is then read directly from the instrument's calibrated scale. The temperature should also be recorded.[15]

Determination of Melting Point

For substances that are liquid at room temperature, the melting point is determined at sub-ambient temperatures. The capillary tube method, as described in ASTM E324, is a standard technique.[4]

Apparatus:

-

Melting point apparatus with a cooling capability

-

Capillary tubes

-

Low-temperature thermometer

Procedure:

-

The liquid sample of this compound is frozen.

-

A small amount of the frozen solid is introduced into a capillary tube.

-

The capillary tube is placed in the heating/cooling block of the melting point apparatus.[6][8]

-

The sample is cooled to a temperature well below its expected melting point.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first signs of melting are observed (the initial melting point) and the temperature at which the last solid crystal disappears (the final melting point) are recorded. For a pure substance, this melting range should be narrow.[16]

Logical Relationships and Visualizations

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates these relationships.

References

- 1. ivypanda.com [ivypanda.com]

- 2. chymist.com [chymist.com]

- 3. tutorsglobe.com [tutorsglobe.com]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. thinksrs.com [thinksrs.com]

- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 13. home.uni-leipzig.de [home.uni-leipzig.de]

- 14. davjalandhar.com [davjalandhar.com]

- 15. youtube.com [youtube.com]

- 16. SSERC | Melting point determination [sserc.org.uk]

Spectroscopic Analysis of 2,3-Dimethyl-1-hexene: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2,3-Dimethyl-1-hexene (CAS No: 16746-86-4, Molecular Formula: C8H16, Molecular Weight: 112.21 g/mol ).[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for spectral interpretation.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.6-4.7 | m | =CH₂ (vinylic protons) |

| ~2.0 | m | -CH- (allylic methine) |

| ~1.7 | s | =C-CH₃ (vinylic methyl) |

| ~1.3 | m | -CH₂-CH₂- (methylene groups) |

| ~0.9 | t | -CH₂-CH₃ (terminal methyl) |

| ~0.9 | d | -CH-CH₃ (methine-adjacent methyl) |

Note: Specific ppm values can vary slightly based on the solvent and instrument frequency. Data is compiled from typical values for similar structures and publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~150 | =C< (quaternary vinyl carbon) |

| ~108 | =CH₂ (terminal vinyl carbon) |

| ~40 | -CH- (methine carbon) |

| ~35 | -CH₂- (methylene carbon) |

| ~22 | -CH₂- (methylene carbon) |

| ~20 | -CH₃ (methyl carbons) |

| ~14 | -CH₃ (terminal methyl carbon) |

Note: Assignments are based on general chemical shift ranges for alkenes and alkanes.[3][4]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | =C-H (vinylic) |

| 2960-2850 | C-H Stretch | C-H (aliphatic) |

| ~1645 | C=C Stretch | Alkene |

| ~1465 | C-H Bend | -CH₂- (scissoring) |

| ~1375 | C-H Bend | -CH₃ (symmetric bending) |

| ~890 | C-H Bend | =CH₂ (out-of-plane bend) |

Note: Data is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[5][6] The C=C stretch for a vinyl group typically falls between 1660-1630 cm⁻¹.[7]

Table 4: Mass Spectrometry (EI-MS) Data

| m/z | Interpretation | Relative Abundance |

| 112 | Molecular Ion [M]⁺ | Low |

| 97 | [M-CH₃]⁺ | Moderate |

| 83 | [M-C₂H₅]⁺ | High |

| 69 | [M-C₃H₇]⁺ | High |

| 55 | [C₄H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

Note: Electron Ionization (EI) often leads to significant fragmentation, and the molecular ion peak may be weak or absent.[8][9] Fragmentation patterns are dominated by the formation of stable carbocations through the loss of alkyl radicals.[10][11] The base peak is often observed at a lower m/z value.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a volatile, non-polar compound like this compound. Instrument parameters should be optimized for specific laboratory conditions.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup : Place the NMR tube in the spectrometer.

-

¹H NMR Acquisition :

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gas Phase : Inject a small amount of the volatile sample into an evacuated gas cell.

-

-

Instrument Setup : Place the prepared sample in the spectrometer's sample compartment.

-

Data Acquisition :

-

Record a background spectrum of the empty cell or clean salt plates.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Parameters :

-

Injector : Use a split injection mode (e.g., 50:1 split ratio) with an injector temperature of ~250 °C.[12]

-

Column : A non-polar capillary column (e.g., methyl silicone) is suitable.[13]

-

Oven Program : Start at a low temperature (e.g., 40-50 °C) and ramp up at a rate of 10-15 °C/min to a final temperature of ~200 °C to ensure separation from any impurities.[12]

-

-

MS Parameters :

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound [webbook.nist.gov]

- 2. 2,3-Dimethylhex-1-ene | C8H16 | CID 86061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. uni-saarland.de [uni-saarland.de]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. benchchem.com [benchchem.com]

- 13. This compound [webbook.nist.gov]

molecular formula and weight of 2,3-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental molecular properties of 2,3-Dimethyl-1-hexene, a mono-unsaturated alkene. The information is presented to be a foundational resource for professionals requiring precise chemical data.

Molecular and Physical Properties

This compound is a volatile organic compound belonging to the alkene family. Its core characteristics are summarized below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1][2][3][4][5] |

| Molecular Weight | 112.21 g/mol | [1] |

| Monoisotopic Mass | 112.125200510 Da | [6] |

| CAS Registry Number | 16746-86-4 | [3][4][5] |

Logical Relationship of Chemical Properties

The IUPAC name "this compound" directly informs its structure, which in turn determines its molecular formula and weight. The following diagram illustrates this logical workflow.

Experimental Protocols

The determination of the molecular formula and weight for a volatile compound like this compound is standardly achieved through Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Molecular Weight Determination via GC-MS

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A known concentration may be used for quantitative analysis, though it is not strictly necessary for molecular weight determination.

-

Gas Chromatography (GC) Separation:

-

A small volume of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

An inert carrier gas (typically helium or hydrogen) transports the vaporized sample onto a capillary column.

-

The column's stationary phase separates components of the sample based on their boiling points and affinities. For a pure sample of this compound, this step ensures that only the compound of interest enters the mass spectrometer.

-

The oven temperature is programmed to ramp up, facilitating the elution of the compound from the column.

-

-

Mass Spectrometry (MS) Analysis:

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds. In EI, high-energy electrons bombard the molecule, dislodging an electron to create a positively charged molecular ion (M⁺•)[7].

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

-

Data Interpretation:

-

The resulting mass spectrum will display a plot of ion abundance versus m/z.

-

The peak with the highest m/z value typically corresponds to the molecular ion (M⁺•)[7]. For this compound, this peak will be observed at an m/z of approximately 112.21.

-

Other peaks in the spectrum represent fragment ions, which can be used to elucidate the compound's structure. Alkenes show characteristic fragmentation patterns that can confirm the identity of the compound[7].

-

The following diagram outlines the experimental workflow for this protocol.

References

A Technical Guide to the IUPAC Nomenclature of Branched Alkenes

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system for branched alkenes. Tailored for researchers, scientists, and professionals in drug development, this document outlines the systematic rules for naming complex unsaturated hydrocarbons, including stereochemical considerations.

Core Principles of Alkene Nomenclature

The IUPAC system provides a set of logical rules to assign a unique and unambiguous name to every organic compound. For branched alkenes, the nomenclature is built upon the foundational principles of alkane nomenclature, with specific modifications to account for the presence and position of carbon-carbon double bonds.

Identification of the Parent Chain

The first and most critical step is the identification of the parent chain. The selection of the parent chain in a branched alkene follows a specific order of priority:

-

Maximum Number of Multiple Bonds: The parent chain must contain the maximum number of double and triple bonds.[1][2][3]

-

Longest Carbon Chain: If there is a choice between chains with the same number of multiple bonds, the longest continuous carbon chain is selected as the parent.[1][2]

-

Maximum Number of Double Bonds: If the number of carbon atoms is also equal, the chain with the most double bonds is chosen.[1]

A notable update in the 2013 IUPAC recommendations gives seniority to the longest carbon chain, even if it does not contain the double bond in some specific cases, though the common practice in many contexts is to prioritize the inclusion of the double bond.[4] For clarity and broad applicability, this guide will adhere to the principle of including the double bond within the parent chain.

Numbering the Parent Chain

Once the parent chain is identified, it must be numbered to indicate the positions of the double bond(s) and any substituents. The numbering follows these rules:

-

Lowest Locants for Multiple Bonds: The chain is numbered from the end that gives the double and triple bonds the lowest possible numbers.[1][5] Double bonds take precedence over substituents when determining the numbering direction.[5]

-

Priority to Double Bonds: When there is a choice, double bonds are given lower numbers than triple bonds.[1]

-

Lowest Locant for the First Substituent: If the multiple bonds are equidistant from both ends of the chain, the numbering starts from the end that gives the first substituent the lowest number.[6][7]

Naming Substituents and Assembling the Full Name

With the parent chain identified and numbered, the final steps involve naming the substituents and constructing the complete IUPAC name:

-

Identify and Name Substituents: All groups attached to the parent chain that are not part of the main chain are considered substituents. These are named using standard alkyl group nomenclature (e.g., methyl, ethyl, propyl).

-

Alphabetical Order: The substituents are listed in alphabetical order, irrespective of their position on the parent chain.[7] Prefixes such as "di-", "tri-", and "tetra-", which indicate the number of identical substituents, are not considered for alphabetization.[2]

-

Construct the Full Name: The complete name is assembled by listing the substituents with their locants, followed by the name of the parent alkene. The position of the double bond is indicated by a number placed before the "-ene" suffix (e.g., hex-2-ene).[7] For compounds with multiple double bonds, the suffix is modified to "-diene", "-triene", etc., and the positions of all double bonds are indicated.[6][8]

Stereochemistry of Branched Alkenes

The restricted rotation around a carbon-carbon double bond can lead to stereoisomerism. The IUPAC system provides descriptors to specify the spatial arrangement of substituents around the double bond.

Cis-Trans Isomerism

For simple alkenes with two identical substituents on the carbons of the double bond, the terms cis- and trans- can be used.[5]

-

cis- : Indicates that the identical substituents are on the same side of the double bond.[5]

-

trans- : Indicates that the identical substituents are on opposite sides of the double bond.[5]

While widely used, the cis-trans system can be ambiguous for more complex alkenes.[1]

E-Z Notation

For a more rigorous and unambiguous description of alkene stereochemistry, the E-Z notation is the preferred IUPAC method.[1] This system is based on the Cahn-Ingold-Prelog (CIP) priority rules:

-

Assign Priorities: For each carbon of the double bond, the two attached substituents are assigned a priority (1 for higher, 2 for lower) based on their atomic number. If the atoms are the same, the priority is determined by moving to the next atoms in the chain until a point of difference is found.

-

Determine E or Z Configuration:

-

Z (from the German zusammen, meaning "together"): If the two higher-priority groups are on the same side of the double bond.

-

E (from the German entgegen, meaning "opposite"): If the two higher-priority groups are on opposite sides of the double bond.

-

The E or Z descriptor, along with the locant of the double bond, is placed in parentheses at the beginning of the IUPAC name.[9]

Naming Complex Polyenes and Cycloalkenes

The fundamental rules are extended for more complex structures such as polyenes (compounds with multiple double bonds) and cycloalkenes (cyclic compounds containing a double bond).

Polyenes

For acyclic hydrocarbons with more than one double bond, the suffix is modified to indicate the number of double bonds (e-g., -diene, -triene).[10] An "a" is often inserted before the suffix for euphonic reasons (e.g., buta-1,3-diene).[11] The chain is numbered to give the double bonds the lowest possible locants as a set.

Cycloalkenes

In cycloalkenes, the double bond is always assigned the locants 1 and 2.[6][8] The direction of numbering is chosen to give the substituents the lowest possible numbers. It is not necessary to specify the position of the double bond in the name, as it is understood to be at position 1.[7]

Data Presentation of Nomenclatural Parameters

The following tables summarize key numerical and priority-based data used in the IUPAC nomenclature of branched alkenes.

| Numerical Prefixes for Parent Chains | |

| Number of Carbons | Prefix |

| 1 | Meth- |

| 2 | Eth- |

| 3 | Prop- |

| 4 | But- |

| 5 | Pent- |

| 6 | Hex- |

| 7 | Hept- |

| 8 | Oct- |

| 9 | Non- |

| 10 | Dec- |

| Suffixes for Unsaturation | |

| Type of Bond | Suffix |

| Single (alkane) | -ane |

| Double (alkene) | -ene |

| Triple (alkyne) | -yne |

| Two double bonds | -diene |

| Three double bonds | -triene |

Logical Workflow for Naming Branched Alkenes

The process of determining the IUPAC name for a branched alkene can be visualized as a logical workflow.

Caption: A flowchart illustrating the systematic process for determining the IUPAC name of a branched alkene.

Protocols for Computational IUPAC Name Generation

In modern drug development and chemical research, computational tools are indispensable for generating systematic names for complex molecules. The "experimental protocol" for determining the IUPAC name of a novel or complex branched alkene often involves the use of specialized software.

Methodology

-

Structure Input: The chemical structure of the branched alkene is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) or represented by a standard chemical identifier (e.g., SMILES, InChI).

-

Name Generation Algorithm: The software employs a sophisticated algorithm that systematically applies the IUPAC rules. This includes:

-

Graph traversal to identify all possible chains and rings.

-

Application of priority rules to select the parent chain.

-

Numbering the parent chain based on the locants of multiple bonds and substituents.

-

Identification and naming of all substituents.

-

Analysis of the 3D geometry around double bonds to assign stereochemical descriptors (E/Z).

-

-

Output: The software generates the preferred IUPAC name, often along with traditional or common names.

Available Tools

Several software packages are capable of generating IUPAC names from chemical structures. These tools are valuable for ensuring accuracy and consistency in nomenclature. Examples include:

-

ChemDoodle: Provides IUPAC name generation with a high degree of accuracy.

-

MarvinSketch: A free-for-academic-use chemical drawing tool that can generate IUPAC names.

-

ACD/Name: A commercial software package specifically designed for chemical naming.

The use of these computational tools constitutes a reproducible in silico protocol for the systematic naming of branched alkenes, which is of particular importance in regulatory submissions and patent applications within the pharmaceutical industry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. Unsaturated Hydrocarbon: Definition, Rules & Alkenes - Chemistry - Aakash | AESL [aakash.ac.in]

- 4. Naming Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. 7.3 Naming Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 8. Naming Alkenes | Groups, Systems & Examples - Lesson | Study.com [study.com]

- 9. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry [saskoer.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide on Stereoisomerism in Dimethylhexene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereoisomerism exhibited by dimethylhexene compounds. Due to the various possible locations of the double bond and methyl group substitutions, dimethylhexenes can form a large number of constitutional isomers, many of which exhibit complex stereochemistry. This document outlines the structural variations, details the principles of chirality and geometric isomerism as they apply to these structures, and provides available data on their properties and synthesis.

Introduction to Stereoisomerism in Dimethylhexenes

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. In the context of dimethylhexenes, two primary forms of stereoisomerism are prevalent:

-

Enantiomers: These are non-superimposable mirror images of each other, arising from the presence of one or more chiral centers (a carbon atom bonded to four different groups).

-

Diastereomers: These are stereoisomers that are not mirror images of each other. This category includes geometric isomers (E/Z isomers) around the carbon-carbon double bond and stereoisomers with multiple chiral centers.

The specific stereochemical nature of a dimethylhexene isomer can significantly influence its physical, chemical, and biological properties. This is of particular importance in the field of drug development, where a single stereoisomer may exhibit desired therapeutic effects while another may be inactive or even toxic.

Systematic Classification of Dimethylhexene Isomers and their Stereochemical Possibilities

The systematic naming of dimethylhexene isomers specifies the locants of the two methyl groups and the position of the double bond. For each constitutional isomer, the potential for stereoisomerism is determined by the presence of chiral centers and the substitution pattern around the double bond.

When the double bond is at the C1 position, E/Z isomerism is not possible. However, several isomers possess one or more chiral centers, leading to the existence of enantiomers and diastereomers.

| Constitutional Isomer | Chiral Center(s) | Maximum Number of Stereoisomers | Stereoisomer Types |

| 2,3-Dimethyl-1-hexene | C3 | 2 | Enantiomers (R/S) |

| 2,4-Dimethyl-1-hexene | C4 | 2 | Enantiomers (R/S) |

| 2,5-Dimethyl-1-hexene | C5 | 2 | Enantiomers (R/S) |

| 3,3-Dimethyl-1-hexene | None | 1 | Achiral |

| 3,4-Dimethyl-1-hexene | C3, C4 | 4 | Enantiomers and Diastereomers |

| 3,5-Dimethyl-1-hexene | C3, C5 | 4 | Enantiomers and Diastereomers |

| 4,4-Dimethyl-1-hexene | None | 1 | Achiral |

| 4,5-Dimethyl-1-hexene | C4, C5 | 4 | Enantiomers and Diastereomers |

| 5,5-Dimethyl-1-hexene | None | 1 | Achiral |

With the double bond at the C2 position, the potential for both E/Z isomerism and chirality increases the complexity and number of possible stereoisomers.

| Constitutional Isomer | Chiral Center(s) | E/Z Isomerism? | Maximum Number of Stereoisomers | Stereoisomer Types |

| 2,3-Dimethyl-2-hexene | None | Yes | 2 | Diastereomers (E/Z) |

| 2,4-Dimethyl-2-hexene | C4 | Yes | 4 | Enantiomers and Diastereomers |

| 2,5-Dimethyl-2-hexene | C5 | Yes | 4 | Enantiomers and Diastereomers |

| 3,4-Dimethyl-2-hexene | C3, C4 | Yes | 8 | Enantiomers and Diastereomers |

| 3,5-Dimethyl-2-hexene | C3, C5 | Yes | 8 | Enantiomers and Diastereomers |

| 4,5-Dimethyl-2-hexene | C4, C5 | Yes | 8 | Enantiomers and Diastereomers |

| 5,5-Dimethyl-2-hexene | None | Yes | 2 | Diastereomers (E/Z) |

A double bond at the C3 position also allows for E/Z isomerism in most cases, often in combination with multiple chiral centers.

| Constitutional Isomer | Chiral Center(s) | E/Z Isomerism? | Maximum Number of Stereoisomers | Stereoisomer Types |

| 2,2-Dimethyl-3-hexene | None | Yes | 2 | Diastereomers (E/Z) |

| 2,3-Dimethyl-3-hexene | C3 | Yes | 4 | Enantiomers and Diastereomers |

| 2,4-Dimethyl-3-hexene | C2, C4 | Yes | 8 | Enantiomers and Diastereomers |

| 2,5-Dimethyl-3-hexene | C2, C5 | Yes | 8 | Enantiomers and Diastereomers |

| 3,4-Dimethyl-3-hexene | C3, C4 | Yes | 4 | Enantiomers and Diastereomers |

Experimental Protocols: Synthesis and Characterization

The synthesis and isolation of specific dimethylhexene stereoisomers often require stereoselective reactions and chiral separation techniques.

A reported method for the synthesis of (S)-3,5-dimethyl-1-hexene involves the use of a chiral palladium catalyst.

Methodology:

-

Reaction Setup: A solution of 3-methyl-1-pentene (B165626) and methylmagnesium bromide in an appropriate solvent is prepared.

-

Catalyst Introduction: A chiral palladium complex, such as dichloro[(S)-2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)-1,1'-binaphthyl]palladium(II), is introduced into the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 24 hours).

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified using techniques like distillation or chromatography to yield the desired (S)-3,5-dimethyl-1-hexene.

The characterization of dimethylhexene stereoisomers relies on a combination of analytical techniques:

-

Gas Chromatography (GC): Chiral GC columns can be used to separate and quantify enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms. In some cases, chiral shift reagents can be used to distinguish between enantiomers.

-

Polarimetry: This technique measures the optical rotation of a chiral compound, which can be used to determine the enantiomeric excess.

Visualization of Stereochemical Relationships

The following diagrams illustrate the stereochemical relationships for selected dimethylhexene isomers.

Conclusion

The dimethylhexene family of compounds presents a rich landscape for the study of stereoisomerism. The potential for both enantiomers and diastereomers, including E/Z isomers, necessitates careful consideration in their synthesis, isolation, and application, particularly in fields where stereochemistry dictates biological activity. A thorough understanding of the principles outlined in this guide is crucial for researchers and professionals working with these and structurally related molecules. Further research into the specific properties and biological activities of individual stereoisomers will continue to be an important area of investigation.

Thermodynamic Landscape of C8H16 Isomers: A Technical Guide

An In-depth Examination of the Thermodynamic Properties of Octene and Cyclooctane Isomers for Researchers and Drug Development Professionals

The C8H16 isomers, encompassing a diverse range of alkenes and cycloalkanes, are fundamental structures in organic chemistry and hold significant relevance in fields ranging from fuel combustion to the design of therapeutic agents. A thorough understanding of their thermodynamic properties is paramount for predicting reaction equilibria, determining relative stabilities, and modeling molecular interactions. This technical guide provides a comprehensive overview of the key thermodynamic parameters for various C8H16 isomers, details the experimental methodologies for their determination, and visually represents the structural relationships within this isomeric class.

Core Thermodynamic Data

The following tables summarize the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for several prominent C8H16 isomers. These values, primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other peer-reviewed literature, offer a quantitative basis for comparing the energetic landscapes of these molecules. All data is for the gas phase at 298.15 K and 1 bar unless otherwise specified.

Table 1: Thermodynamic Properties of Selected C8H16 Cycloalkane Isomers

| Isomer | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |

| Cyclooctane | -124.4 ± 1.3 | 347.6 ± 2.1 | 157.8 |

| Ethylcyclohexane | -155.1 ± 1.0 | 388.2 ± 2.1 | 158.3 |

| cis-1,2-Dimethylcyclohexane | -163.3 ± 1.1 | 373.9 ± 2.1 | 160.2 |

| trans-1,2-Dimethylcyclohexane | -154.9 ± 1.1 | 378.8 ± 2.1 | 158.7 |

| cis-1,3-Dimethylcyclohexane | -169.2 ± 1.1 | 380.2 ± 2.1 | 159.4 |

| trans-1,3-Dimethylcyclohexane | -163.7 ± 1.1 | 379.8 ± 2.1 | 159.0 |

| cis-1,4-Dimethylcyclohexane | -163.7 ± 1.1 | 375.1 ± 2.1 | 159.0 |

| trans-1,4-Dimethylcyclohexane | -169.2 ± 1.1 | 371.9 ± 2.1 | 159.4 |

Data sourced from the NIST Chemistry WebBook.[1][2][3][4][5]

Table 2: Thermodynamic Properties of Selected C8H16 Alkene (Octene) Isomers

| Isomer | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |

| 1-Octene | -82.9 ± 0.9 | 426.8 ± 2.1 | 162.3 |

| trans-2-Octene | -92.8 | 419.7 | 164.4 |

| cis-2-Octene | -88.7 | 422.2 | 164.8 |

| trans-3-Octene | -93.3 | 420.5 | 164.0 |

| cis-3-Octene | -89.1 | 423.0 | 164.4 |

| trans-4-Octene | -93.7 | 415.5 | 163.6 |

| cis-4-Octene | -89.5 | 418.0 | 164.0 |

Data for 1-Octene sourced from the NIST Chemistry WebBook.[6][7] Data for other octene isomers are estimated values calculated using the Benson group additivity method.[8]

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. The following sections detail the core methodologies employed.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of organic compounds like C8H16 isomers is most commonly determined indirectly through combustion calorimetry .

Experimental Workflow: Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of the C8H16 isomer is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with a surplus of pure oxygen to ensure complete combustion.

-

Immersion: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat of combustion at constant volume (ΔcU) is calculated from the observed temperature rise and the heat capacity of the calorimeter system. This value is then corrected to the standard state and converted to the enthalpy of combustion at constant pressure (ΔcH°).

-

Calculation of ΔfH°: The standard enthalpy of formation of the isomer is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Entropy (S°) and Heat Capacity (Cp)

The standard entropy and heat capacity of C8H16 isomers are typically determined using adiabatic calorimetry at low temperatures.

Experimental Workflow: Adiabatic Calorimetry

-

Sample Loading: A known mass of the purified C8H16 isomer is sealed in a calorimeter vessel.

-

Cooling: The calorimeter is cooled to a very low temperature, often near absolute zero, using a cryogen like liquid helium.

-

Heat Input: A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise.

-

Temperature Measurement: The temperature of the sample is carefully measured after each energy input, allowing for the determination of the heat capacity (Cp) as a function of temperature.

-

Entropy Calculation: The standard entropy (S°) at 298.15 K is then calculated by integrating the heat capacity data from near 0 K up to 298.15 K, accounting for the entropies of any phase transitions (solid-solid, solid-liquid, and liquid-vapor) that occur within that temperature range. This calculation is based on the Third Law of Thermodynamics.

Structural Relationships of C8H16 Isomers

The isomers of C8H16 can be broadly classified into two main categories: cyclic alkanes and acyclic alkenes. The following diagram illustrates this classification and provides examples of the subclasses within each category.

Figure 1: Classification of C8H16 Isomers.

References

A Deep Dive into Branched Terminal Alkenes: History, Discovery, and Synthetic Evolution

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched terminal alkenes, or α-olefins, are fundamental building blocks in organic synthesis, polymer science, and drug discovery. Their unique structural motifs are found in a variety of natural products and pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of the history, discovery, and evolution of synthetic methodologies for this important class of molecules. We will explore seminal discoveries, from early elimination reactions to the development of sophisticated catalytic systems, and provide detailed experimental protocols for key transformations. Quantitative data on reaction performance is summarized for comparative analysis, and critical biosynthetic pathways involving branched alkenes are visualized to illustrate their biological significance.

A Historical Perspective: From Elimination to Precision Catalysis

The journey to synthesize branched terminal alkenes has been one of continuous innovation, driven by the need for greater control over regioselectivity and stereoselectivity. Early methods relied on classical organic reactions, which, while foundational, often suffered from limitations in substrate scope and product distribution.

The mid-20th century marked a turning point with the advent of organometallic chemistry. The Wittig reaction , discovered by Georg Wittig in 1954, provided a powerful and reliable method for the formation of carbon-carbon double bonds, including terminal alkenes, from aldehydes and ketones.[1][2] This Nobel Prize-winning reaction revolutionized organic synthesis by offering a predictable way to install a double bond at a specific location.[3]

Another landmark discovery was the development of Ziegler-Natta catalysts in the 1950s by Karl Ziegler and Giulio Natta.[4] While primarily known for the polymerization of α-olefins, this technology laid the groundwork for controlled olefin synthesis and highlighted the potential of transition metal catalysis.[4]

The latter half of the 20th century and the early 21st century have witnessed an explosion in the development of highly selective catalytic methods. Olefin metathesis , particularly with the development of well-defined ruthenium catalysts by Grubbs, has emerged as a versatile tool for the synthesis of complex alkenes.[5][6] Hydroformylation, catalyzed by rhodium and other transition metals, allows for the introduction of a formyl group, which can then be further manipulated to generate branched structures.[7][8] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have provided efficient means to construct branched alkenes from vinyl boranes and alkyl halides.[9][10]

Key Synthetic Methodologies and Experimental Protocols

This section details experimental procedures for several key methods used to synthesize branched terminal alkenes.

The Wittig Reaction: A Classic Approach

The Wittig reaction remains a cornerstone for the synthesis of terminal alkenes, especially for introducing a methylene (B1212753) group. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide.

Experimental Protocol: Synthesis of a Terminal Alkene via the Wittig Reaction [11]

-

Materials:

-

Aldehyde (e.g., 4-chlorobenzaldehyde, 50 mg)

-

(Carbethoxymethylene)triphenylphosphorane (1.2 molar equivalents)

-

Dichloromethane (B109758) (3 mL)

-

25% Diethyl ether in hexanes

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the aldehyde in dichloromethane in a vial equipped with a stir bar.

-

Add the phosphorus ylide portion-wise while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, evaporate the dichloromethane under a stream of nitrogen.

-

Dissolve the residue in 25% diethyl ether in hexanes. The triphenylphosphine (B44618) oxide byproduct will precipitate as a white solid.

-

Filter the solution to remove the precipitate and wash the solid with the ether/hexanes mixture.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude alkene product.

-

Purify the product using column chromatography.

-

Grignard Reaction Followed by Dehydration

A two-step approach involving a Grignard reaction with a ketone followed by acid-catalyzed dehydration is a common method for synthesizing branched alkenes.

Experimental Protocol: Synthesis of 2,3-Dimethyl-1-butene

-

Part 1: Grignard Reaction

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

3-Methyl-2-butanone (B44728) (2.0 mL)

-

1 M Sulfuric acid

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.

-

Once the Grignard reagent is formed, add a solution of 3-methyl-2-butanone in anhydrous diethyl ether dropwise to the refluxing Grignard solution.

-

After the addition is complete, continue refluxing for a short period.

-

Cool the reaction mixture and quench by the slow addition of 1 M sulfuric acid to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

-

-

-

Part 2: Dehydration

-

Materials:

-

Crude tertiary alcohol from Part 1

-

p-Toluenesulfonic acid (catalytic amount)

-

-

Procedure:

-

Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water will be removed azeotropically.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) to follow the formation of the alkene isomers.

-

Upon completion, cool the reaction, wash with sodium bicarbonate solution and water, dry the organic layer, and distill to isolate the alkene products.

-

-

Modern Catalytic Methods

Modern catalytic methods offer high efficiency and selectivity. Below is a general procedure for an asymmetric diboration/cross-coupling reaction to produce chiral branched products from terminal alkenes.[12]

Experimental Protocol: Asymmetric Diboration/Cross-Coupling of a Terminal Alkene [12]

-

Materials:

-

Pt(dba)₃ (1.0 mol%)

-

Chiral ligand (e.g., (R,R)-L1, 1.2 mol%)

-

Bis(pinacolato)diboron (B₂(pin)₂, 1.05 equiv.)

-

Anhydrous THF

-

Terminal alkene (1.0 equiv.)

-

Pd(OAc)₂ (1.0 mol%)

-

Phosphine (B1218219) ligand (e.g., RuPhos, 1.0 mol%)

-

Aryl or vinyl electrophile (1.5 equiv.)

-

Potassium hydroxide (B78521) (KOH, 3.0 equiv.)

-

Deoxygenated water

-

-

Procedure:

-

Diboration: In a glovebox, combine Pt(dba)₃, the chiral ligand, and B₂(pin)₂ in anhydrous THF. Stir at 80 °C for 15 minutes. Cool to room temperature and add the terminal alkene. Stir at 60 °C for 3 hours.

-

Cross-Coupling: Cool the reaction to room temperature. Add Pd(OAc)₂, the phosphine ligand, the electrophile, KOH, additional THF, and deoxygenated water. Heat the mixture to 70 °C for 12 hours.

-

Workup: Cool the reaction to 0 °C and add 3M aqueous NaOH and 30% H₂O₂. After 4 hours at room temperature, quench the excess peroxide with saturated aqueous Na₂S₂O₃. Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by chromatography.

-

Quantitative Data and Comparative Analysis

The choice of synthetic method often depends on factors such as desired regioselectivity, stereoselectivity, and overall yield. The following tables summarize quantitative data for selected reactions.

Table 1: Regioselectivity in the Hydroformylation of 1-Octene with Different Phosphine Ligands [3][6]

| Ligand | Temperature (°C) | Pressure (bar, CO:H₂) | n/iso Ratio | Conversion (%) |

| PPh₃ | 80 | 20 (1:1) | 2.4 | 98 |

| 6-DPPON | 120 | 10 (1:1) | >90:10 | ~95 |

| DPONP | 120 | 10 (1:1) | 99:1 | >95 |

n/iso ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.

Table 2: Enantioselective Synthesis of Chiral Amides from Alkenes via Hydrocarbamoylation [13]

| Alkene Substrate | Carbamoyl Chloride | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |

| Styrene | Diethylcarbamoyl chloride | Cu(OAc)₂/(R)-DTBM-SEGPHOS, [Pd(cinnamyl)Cl]₂/L4 | 66 | 78:22 |

| Styrene | Morpholine-4-carbonyl chloride | Cu(OAc)₂/(R)-DTBM-SEGPHOS, [Pd(cinnamyl)Cl]₂/L4 | 95 | 97:3 |

| α-Methylstyrene | Morpholine-4-carbonyl chloride | CuOAc/(R)-DTBM-SEGPHOS, G3-dimer/L1 | 85 | 95:5 |

| 1,1-Diphenylethene | Morpholine-4-carbonyl chloride | CuOAc/(R)-DTBM-SEGPHOS, G3-dimer/L1 | 78 | 98:2 |

Biological Significance and Pathway Visualizations

Branched alkenes and their derivatives play crucial roles in various biological processes, from insect communication to hormonal regulation.

Insect Pheromone Biosynthesis

Many insect sex pheromones are long-chain unsaturated hydrocarbons, often with specific branching patterns that are critical for species recognition.[14][15] The biosynthesis of these pheromones typically starts from fatty acid metabolism, followed by a series of desaturation, chain-shortening, and functional group modification steps.[5]

Caption: Generalized pathway for the biosynthesis of a branched alkene insect pheromone.

Juvenile Hormone Biosynthesis

Juvenile hormones (JHs) are a group of sesquiterpenoids that regulate many aspects of insect development, metamorphosis, and reproduction.[16][17] The biosynthesis of JHs proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate, which is then converted through a series of insect-specific steps to the final hormone.[11][18]

Caption: Simplified biosynthetic pathway of Juvenile Hormone III.

Conclusion

The synthesis of branched terminal alkenes has evolved from classical, often unselective methods to highly sophisticated and stereocontrolled catalytic transformations. This progression has been driven by the increasing demand for these valuable compounds in various fields of chemical science and technology. The methodologies and data presented in this guide offer a valuable resource for researchers and professionals in drug development and materials science, providing both historical context and practical guidance for the synthesis and application of branched terminal alkenes. The continued development of novel catalytic systems promises to further expand the synthetic toolbox for accessing these important molecules with even greater efficiency and precision.

References

- 1. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]

- 2. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP3792234A1 - Method for the preparation of 2-methyl-but-2-ene - Google Patents [patents.google.com]

- 11. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]

- 12. Pinacol pinacolone rearrangement ppt. | PPTX [slideshare.net]

- 13. Enantioselective Hydrocarbamoylation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of the Juvenile Hormone Pathway in the Viviparous Cockroach, Diploptera punctata - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosynthetic pathway of insect juvenile hormone III in cell suspension cultures of the sedge Cyperus iria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2,3-Dimethyl-1-hexene in Advancing Organic Synthesis for Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2,3-Dimethyl-1-hexene, a branched terminal alkene, serves as a versatile and strategic building block in the intricate landscape of organic synthesis. Its unique structural features, including a terminal double bond and a chiral center at the allylic position, offer a gateway to a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its emerging role in the construction of complex molecular architectures relevant to drug discovery and development. The strategic incorporation of the 2,3-dimethylhexane (B1346964) moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ | [1][2] |

| Molecular Weight | 112.22 g/mol | [1][2] |

| CAS Number | 16746-86-4 | [1][2] |

| Boiling Point | 115-116 °C | |

| Density | 0.726 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.415 | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.65 (s, 1H), 4.60 (s, 1H), 2.05 (m, 1H), 1.65 (m, 2H), 1.30-1.10 (m, 2H), 0.95 (d, J=6.8 Hz, 3H), 0.88 (t, J=7.2 Hz, 3H), 0.85 (d, J=6.8 Hz, 3H) | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 151.2, 108.5, 45.1, 38.9, 29.6, 20.8, 17.5, 14.3 | |

| **IR (neat, cm⁻¹) ** | 3075, 2960, 2925, 2870, 1645, 1460, 1375, 885 | [2] |

| Mass Spectrum (EI, m/z) | 112 (M⁺), 97, 83, 69, 56, 43 | [2] |

Synthesis of this compound

The efficient synthesis of this compound is a prerequisite for its application in more complex synthetic endeavors. The primary laboratory-scale methods for its preparation include the dehydration of the corresponding alcohol and the dehydrohalogenation of a suitable alkyl halide.

Dehydration of 2,3-Dimethyl-1-hexanol

The acid-catalyzed dehydration of 2,3-dimethyl-1-hexanol is a common method for the synthesis of this compound. The reaction typically proceeds through an E1 or E2 mechanism, depending on the reaction conditions.

Experimental Protocol: Dehydration of 2,3-Dimethyl-1-hexanol

A detailed experimental protocol for the dehydration of 2,3-dimethyl-1-hexanol is provided below.

| Step | Procedure |

| 1. Reagents & Setup | In a round-bottom flask equipped with a distillation apparatus, place 2,3-dimethyl-1-hexanol and a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid. |

| 2. Reaction | Heat the mixture to a temperature sufficient to effect dehydration and distill the resulting alkene. The temperature should be carefully controlled to avoid charring and side reactions. |

| 3. Work-up | Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine. |

| 4. Purification | Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and purify by fractional distillation to obtain pure this compound. |

| Parameter | Value |

| Typical Yield | 70-85% |

| Reaction Temperature | 140-170 °C |

| Catalyst Loading | 5-10 mol% |

Key Reactions of this compound in Organic Synthesis

The terminal double bond of this compound is the focal point of its reactivity, allowing for a variety of synthetically useful transformations.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a cornerstone reaction that provides anti-Markovnikov addition of water across the double bond, leading to the formation of 2,3-dimethyl-1-hexanol. This transformation is highly regioselective and stereospecific (syn-addition).[3][4]

Experimental Protocol: Hydroboration-Oxidation of this compound

A representative experimental procedure for the hydroboration-oxidation of this compound is outlined below.[5]

| Step | Procedure |

| 1. Hydroboration | To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. |

| 2. Oxidation | Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution), maintaining the temperature below 25 °C. |

| 3. Work-up | After the oxidation is complete, extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine. |

| 4. Purification | Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude 2,3-dimethyl-1-hexanol can be purified by distillation or column chromatography. |

| Parameter | Value |

| Typical Yield | 85-95% |

| Regioselectivity | >99% (anti-Markovnikov) |

| Stereoselectivity | >99% (syn-addition) |

Halogenation

The addition of halogens (e.g., Br₂, Cl₂) across the double bond of this compound proceeds via a halonium ion intermediate, resulting in the anti-addition of the two halogen atoms to furnish a vicinal dihalide.[6]

Experimental Protocol: Bromination of this compound

A general procedure for the bromination of this compound is as follows.

| Step | Procedure |

| 1. Reagents & Setup | Dissolve this compound in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) in a flask protected from light. |

| 2. Reaction | Cool the solution in an ice bath and add a solution of bromine in CH₂Cl₂ dropwise with stirring. The disappearance of the bromine color indicates the consumption of the alkene. |

| 3. Work-up | Once the reaction is complete, wash the mixture with a solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by water and brine. |

| 4. Purification | Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude 1,2-dibromo-2,3-dimethylhexane. Further purification can be achieved by chromatography if necessary. |

| Parameter | Value |

| Typical Yield | >90% |

| Stereoselectivity | Predominantly anti-addition |

Epoxidation

Epoxidation of this compound, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 2,3-dimethyl-1,2-epoxyhexane. This epoxide is a valuable intermediate for the synthesis of diols and other functionalized molecules through ring-opening reactions.[7]

Experimental Protocol: Epoxidation of this compound

A typical protocol for the epoxidation of this compound is detailed below.

| Step | Procedure |

| 1. Reagents & Setup | Dissolve this compound in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) in a flask. |

| 2. Reaction | Add a solution of m-CPBA in the same solvent dropwise to the alkene solution at 0 °C. The reaction is typically stirred at room temperature until completion, which can be monitored by TLC. |

| 3. Work-up | Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy excess peroxy acid. Wash the organic layer with a sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and brine. |

| 4. Purification | Dry the organic layer, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography. |

| Parameter | Value |

| Typical Yield | 80-95% |

| Stereoselectivity | Syn-addition |

Application in the Synthesis of Bioactive Molecules: A Case Study

While direct applications of this compound in the synthesis of currently marketed drugs are not widely documented, its derivatives, particularly those arising from the aforementioned key reactions, are valuable precursors for the synthesis of novel bioactive compounds. For instance, the 2,3-dimethylhexane substructure can be found in analogues of natural products and other biologically active molecules. The synthesis of cyclic analogues of dimethylheptylpyran (B1670676) (DMHP), a cannabinoid derivative, showcases the strategic use of related branched alkyl structures in medicinal chemistry.[8] Although this specific synthesis does not start from this compound, it highlights the importance of the dimethylheptyl moiety, for which this compound can serve as a precursor for the introduction of the 2,3-dimethylhexyl group in analogue synthesis.

The general synthetic strategy to incorporate the 2,3-dimethylhexyl moiety into a target molecule (TM) often involves the conversion of this compound into a more reactive intermediate.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a range of highly regioselective and stereoselective reactions makes it an attractive starting material for the synthesis of complex organic molecules. The key transformations of hydroboration-oxidation, halogenation, and epoxidation provide access to a variety of functionalized 2,3-dimethylhexane derivatives. While direct applications in the synthesis of blockbuster drugs are yet to be widely reported, the strategic importance of the 2,3-dimethylhexyl moiety in modulating biological activity ensures that this compound will continue to be a relevant and important tool for researchers and professionals in the field of drug discovery and development. Further exploration into the incorporation of this fragment into novel molecular scaffolds is a promising avenue for the discovery of new therapeutic agents.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 5. Untitled Document [ursula.chem.yale.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Drugs derived from cannabinoids. 6. Synthesis of cyclic analogues of dimethylheptylpyran - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Terminal Double Bond in 2,3-Dimethyl-1-hexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal double bond in 2,3-dimethyl-1-hexene. The presence of a methyl group at the allylic position (C3) introduces a chiral center and, along with the geminal methyl group at the vinylic position (C2), imparts significant steric hindrance. These structural features profoundly influence the regioselectivity, stereoselectivity, and reaction rates of various addition reactions. This document details key transformations, including electrophilic additions, hydroboration-oxidation, oxidation reactions, and polymerization, supported by experimental protocols and quantitative data where available.

Electrophilic Addition Reactions

Electrophilic addition to the terminal double bond of this compound is governed by the formation of the most stable carbocation intermediate. The reaction proceeds via initial protonation of the terminal carbon (C1) to form a tertiary carbocation at C2. However, this intermediate is susceptible to rearrangement, which can lead to a mixture of products.

Acid-Catalyzed Hydration